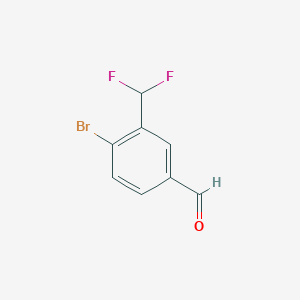

4-Bromo-3-(difluoromethyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-3-(difluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H5BrF2O. It is a white solid that is used as an intermediate in organic synthesis. The compound features a benzaldehyde core substituted with a bromine atom at the 4-position and a difluoromethyl group at the 3-position. This unique structure imparts specific chemical properties and reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(difluoromethyl)benzaldehyde typically involves the bromination of 3-(difluoromethyl)benzaldehyde. One common method includes the following steps:

Starting Material: 3-(Difluoromethyl)benzaldehyde.

Bromination: The starting material is subjected to bromination using bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at a controlled temperature to ensure selective bromination at the 4-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Using large quantities of brominating agents and catalysts.

Purification: The crude product is purified through recrystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(difluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzaldehydes.

Oxidation Product: 4-Bromo-3-(difluoromethyl)benzoic acid.

Reduction Product: 4-Bromo-3-(difluoromethyl)benzyl alcohol.

Scientific Research Applications

Organic Synthesis

4-Bromo-3-(difluoromethyl)benzaldehyde serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom enhances reactivity, facilitating nucleophilic attack.

- Formation of Hydrazones and Oximes : It can react with hydrazines and hydroxylamines to form hydrazones and oximes, which are valuable in medicinal chemistry.

Table 1: Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles | Various substituted products |

| Hydrazone Formation | Reaction with hydrazines | Hydrazones |

| Oxime Formation | Reaction with hydroxylamines | Oximes |

Pharmaceutical Applications

The compound is explored for its potential in drug development due to its biological activity. Research has indicated that derivatives of this compound can exhibit:

- Anticancer Properties : Studies have shown that compounds containing difluoromethyl groups can enhance the potency of anticancer agents by inhibiting key enzymes involved in cancer progression.

Case Study: Anticancer Efficacy

In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Agrochemical Applications

This compound is also utilized in the development of agrochemicals. Its reactivity makes it suitable for creating herbicides and pesticides that target specific biological pathways in plants.

Table 2: Agrochemical Applications

| Application Type | Description |

|---|---|

| Herbicide Development | Used as an intermediate in herbicide synthesis |

| Pesticide Formulation | Contributes to the efficacy of pesticide products |

Materials Science

In materials science, this compound is being investigated for its role in synthesizing novel polymers and materials with specific electronic or optical properties. Its unique structure allows for modifications that can lead to materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(difluoromethyl)benzaldehyde depends on its application. In chemical reactions, the bromine atom and the difluoromethyl group influence the reactivity and selectivity of the compound. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution and coupling reactions. The difluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its interaction with biological targets.

Comparison with Similar Compounds

4-Bromo-3-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of a difluoromethyl group.

4-Bromo-2,3-difluorobenzaldehyde: Contains an additional fluorine atom at the 2-position.

4-Bromobenzaldehyde: Lacks the difluoromethyl group, making it less reactive in certain reactions.

Uniqueness: 4-Bromo-3-(difluoromethyl)benzaldehyde is unique due to the presence of both a bromine atom and a difluoromethyl group, which impart distinct chemical properties. The difluoromethyl group enhances the compound’s stability and reactivity, making it valuable in specific synthetic applications where other similar compounds may not be as effective.

Biological Activity

4-Bromo-3-(difluoromethyl)benzaldehyde is an aromatic aldehyde with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of bromine and difluoromethyl groups, suggests that it may interact with various biological targets, influencing multiple biochemical pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H5BrF2O and a molecular weight of 237.03 g/mol. The presence of electron-withdrawing groups such as bromine and difluoromethyl enhances its reactivity and potential binding affinity to biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The bromine atom can facilitate nucleophilic attack, while the difluoromethyl group may enhance lipophilicity, improving membrane permeability and binding affinity to target proteins.

Key Interactions

- Enzyme Inhibition : Compounds with similar structures have shown potential as enzyme inhibitors. For instance, derivatives of benzaldehyde have been evaluated for their effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating possible inhibitory activity relevant for neurodegenerative diseases .

- Cell Cycle Regulation : Preliminary studies suggest that related compounds can affect cell cycle progression, particularly in cancer cell lines, by inducing cell cycle arrest in specific phases .

Anticancer Potential

Research indicates that derivatives of this compound may exhibit anticancer properties. For example:

- In Vitro Studies : Compounds structurally related to this compound were tested against various cancer cell lines (e.g., Jurkat, HeLa, MCF-7). The results demonstrated significant cytotoxic effects with IC50 values ranging from 4.64 µM to 9.22 µM depending on the cell line and treatment duration .

| Cell Line | IC50 (µM) | Viability at 10 µM (%) after 72 h |

|---|---|---|

| Jurkat | 4.64 | 23.88 |

| HeLa | 9.22 | 30.38 |

| MCF-7 | 8.47 | 23.88 |

Anti-inflammatory Activity

Compounds derived from benzaldehyde structures have also been investigated for their anti-inflammatory properties. These studies often assess the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

- Enzyme Inhibition : A study on hydrazones derived from benzaldehyde indicated strong inhibition against AChE with IC50 values ranging from 46.8 µM to 137.7 µM . This suggests that similar derivatives of this compound could also exhibit enzyme inhibitory effects.

- Anticancer Efficacy : Research demonstrated that compounds with structural similarities to this compound showed promising results in inhibiting tumor growth in vivo models, indicating potential therapeutic applications in oncology .

Properties

IUPAC Name |

4-bromo-3-(difluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c9-7-2-1-5(4-12)3-6(7)8(10)11/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIZNCAQDJOJKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.